molecular formula C21H16BrN3O5 B4030039 N-[(Z)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide

N-[(Z)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide

Cat. No.: B4030039
M. Wt: 470.3 g/mol
InChI Key: WDRIABDUBVULIZ-ATVHPVEESA-N
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Description

N-[(Z)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylamino group, a nitrophenyl group, and a bromofuran carboxamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with an appropriate precursor to form the benzylamino group.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Formation of the Bromofuran Carboxamide Moiety: This involves the bromination of furan followed by carboxylation to form the bromofuran carboxamide group.

    Final Coupling Reaction: The intermediate compounds are coupled under controlled conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[(Z)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
  • N-[(Z)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

N-[(Z)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide is unique due to the presence of the bromofuran carboxamide moiety, which imparts distinct chemical properties and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-[(Z)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O5/c22-19-11-10-18(30-19)21(27)24-17(12-14-6-8-16(9-7-14)25(28)29)20(26)23-13-15-4-2-1-3-5-15/h1-12H,13H2,(H,23,26)(H,24,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRIABDUBVULIZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide

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